6-Ethynyl-2,2-difluorospiro[3.3]heptane
Description
Contextualization within Spirocyclic Chemistry and Strained Ring Systems
Spirocycles are compounds containing two rings connected by a single common atom. This structural motif imparts a distinct three-dimensionality, a feature highly sought after in drug design to improve target selectivity and physicochemical properties. researchgate.net The spiro[3.3]heptane framework, composed of two fused cyclobutane (B1203170) rings, is a classic example of a strained ring system. acs.orgnih.gov The inherent ring strain in such systems is a powerful tool in synthesis, as the energy released during ring-opening or rearrangement reactions can be harnessed to construct complex molecular structures efficiently and selectively. rsc.orgnih.gov The rigidity of the spiro[3.3]heptane scaffold provides a predictable orientation for appended functional groups, which is crucial for optimizing interactions with biological targets.
Significance of Geminal Difluoromethylene Units in Modern Organic Chemistry
The introduction of fluorine into organic molecules can profoundly alter their properties. The geminal difluoromethylene (-CF₂) group is of particular importance in medicinal chemistry. researchgate.net It is often employed as a bioisostere for a carbonyl group (C=O) or an ether oxygen (-O-), as it can mimic their geometry and electronic influence while offering distinct advantages. nih.govresearchgate.netnih.gov
Key properties imparted by the -CF₂ group include:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life. researchgate.netontosight.ai
Modulation of Physicochemical Properties: Fluorination can enhance lipophilicity (LogP), which affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or basic amines, influencing drug-receptor interactions. ontosight.ai
The strategic placement of a gem-difluoro unit within a scaffold like spiro[3.3]heptane offers a powerful method for fine-tuning the properties of potential drug candidates. nih.govnih.gov
| Compound | LogP (Experimental) | pKa (Experimental) | Reference |
|---|---|---|---|
| Spiro[3.3]heptane-2-carboxylic acid | 1.63 | 4.88 | chemrxiv.org |
| 6-Fluorospiro[3.3]heptane-2-carboxylic acid | 1.70 | 4.72 | researchgate.net |
| 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | 1.71 | 4.46 | nih.gov |
| 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | 2.21 | 4.44 | chemrxiv.org |
Role of Ethynyl (B1212043) Moieties in Advanced Synthetic Strategies and Functional Materials
The ethynyl (acetylenic) group is a versatile functional group in organic synthesis. Its linear geometry and reactive π-bonds make it a valuable handle for a variety of chemical transformations. nih.gov Most notably, it is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and specific ligation of the ethynyl-containing scaffold to other molecules bearing an azide (B81097) group, facilitating the assembly of complex structures and bioconjugates. nih.govrsc.org Beyond click chemistry, the ethynyl moiety can be utilized in Sonogashira couplings, hydrogenations, and various cyclization reactions, providing access to a diverse array of derivative compounds. nih.gov
Rationale for Investigating 6-Ethynyl-2,2-difluorospiro[3.3]heptane: A Unique Trifunctional Architecture
The combination of the three distinct functional elements within this compound creates a powerful and versatile building block. The rationale for its investigation is built upon the synergistic benefits of its components:
Structural Rigidity and 3D Shape: The spiro[3.3]heptane core provides a conformationally restricted scaffold, allowing for precise spatial positioning of substituents.
Tunable Physicochemical Properties: The gem-difluoro group acts as a metabolic blocker and allows for the fine-tuning of lipophilicity and acidity, critical parameters in drug design.
Synthetic Versatility: The ethynyl group serves as a key reactive handle, enabling straightforward derivatization and conjugation to other molecules or materials via highly reliable reactions like CuAAC.
This trifunctional architecture allows chemists to independently or sequentially modify the molecule, making it an ideal starting point for creating libraries of complex compounds for high-throughput screening in drug discovery programs.
Overview of Current Research Landscape and Key Challenges in Synthesizing and Utilizing Complex Fluorinated Spirocycles
The synthesis of complex molecules like this compound is not without its difficulties. The construction of the strained spiro[3.3]heptane core requires specialized synthetic methods. nih.gov Furthermore, the introduction of fluorine atoms into organic molecules often necessitates the use of hazardous and highly reactive fluorinating agents, which presents significant safety and handling challenges. lifetechnology.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethynyl-2,2-difluorospiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-2-7-3-8(4-7)5-9(10,11)6-8/h1,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILMBHQRDJSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2(C1)CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408974-57-0 | |
| Record name | 6-ethynyl-2,2-difluorospiro[3.3]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Ethynyl 2,2 Difluorospiro 3.3 Heptane and Its Precursors
Retrosynthetic Analysis of the Spiro[3.3]heptane Core with Fluorine and Ethynyl (B1212043) Functionalities
A logical retrosynthetic disconnection of the target molecule, 6-ethynyl-2,2-difluorospiro[3.3]heptane, suggests that the ethynyl group can be installed late in the synthesis from a suitable precursor, such as an aldehyde. This transformation is commonly achieved via methodologies like the Seyferth-Gilbert homologation or the use of the Ohira-Bestmann reagent. rsc.org The aldehyde precursor, in turn, can be derived from a more fundamental building block, the 6,6-difluorospiro[3.3]heptane skeleton bearing a functional handle at the 2-position, such as a carboxylic acid or an alcohol.
The core 6,6-difluorospiro[3.3]heptane scaffold represents the primary challenge in the synthesis. A key retrosynthetic disconnection of this spirocycle involves breaking the two C-C bonds at the spiro-center, leading to a 1,1-bis(functionalized methyl)cyclobutane derivative. This approach points towards a convergent synthesis where two cyclobutane (B1203170) rings are joined together. Specifically, a 1,1-bis(bromomethyl)-3,3-difluorocyclobutane emerges as a critical precursor. This intermediate can then be reacted with a C1 synthon in a double alkylation reaction to form the second cyclobutane ring of the spiro[3.3]heptane system.
Convergent and Divergent Synthesis Strategies for the Spiro[3.3]heptane Scaffold
The construction of the spiro[3.3]heptane framework can be approached through both convergent and divergent strategies. A convergent approach, which involves the coupling of two similarly complex fragments, is often more efficient for large-scale synthesis. In the context of 6,6-difluorospiro[3.3]heptane derivatives, a highly effective convergent strategy has been developed. rsc.org
This strategy hinges on the double alkylation of a suitable binucleophile with the key intermediate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. rsc.org This method allows for the rapid and efficient construction of the core spirocyclic system. In contrast, a divergent approach would involve starting with a pre-formed spiro[3.3]heptane and subsequently introducing the fluorine atoms and other functionalities. While potentially useful for creating a library of analogs from a common intermediate, this approach can be less efficient for the synthesis of a specific target like this compound.
Access to Key 6,6-Difluorospiro[3.3]heptane Intermediates
The successful implementation of the convergent synthesis relies on the availability of key intermediates. A robust, multi-gram scale synthesis of various 2-mono- and 2,2-disubstituted 6,6-difluorospiro[3.3]heptane building blocks has been reported. rsc.org The synthesis commences with the formation of the crucial precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.
The construction of the spiro[3.3]heptane core is then achieved via a double alkylation reaction. For instance, the reaction of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with diethyl malonate in the presence of a base yields diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate. rsc.org This diester serves as a versatile intermediate that can be further elaborated. For example, hydrolysis followed by decarboxylation provides 6,6-difluorospiro[3.3]heptane-2-carboxylic acid, a key precursor for the introduction of the ethynyl group. rsc.org
The table below summarizes the synthesis of key intermediates leading to the aldehyde precursor of the target molecule. rsc.org
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |
| 1 | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, Diethyl malonate | NaH, THF | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | 88 |
| 2 | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | NaOH, H₂O/MeOH; then H₃O⁺ | 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid | - |
| 3 | 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid | Heat | 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | 93 |
| 4 | 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | BH₃·THF | (6,6-Difluorospiro[3.3]heptan-2-yl)methanol | 85 |
| 5 | (6,6-Difluorospiro[3.3]heptan-2-yl)methanol | PCC, CH₂Cl₂ | 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde | 75 |
| 6 | 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde | Ohira-Bestmann reagent, K₂CO₃, MeOH | This compound | - |
Cycloaddition Reactions in Spiro[3.3]heptane Formation (e.g., [2+2] Cycloadditions)
While the most direct route to this compound utilizes a double alkylation strategy, cycloaddition reactions represent a powerful alternative for the construction of the cyclobutane rings that constitute the spiro[3.3]heptane core. Specifically, [2+2] cycloadditions are a cornerstone of cyclobutane synthesis.
For instance, the reaction of a ketene (B1206846) or a keteniminium ion with an alkene can lead to the formation of a cyclobutanone, which is a versatile intermediate for further functionalization. While not directly employed in the reported synthesis of the target molecule, this methodology could be envisioned in alternative synthetic designs. For example, a [2+2] cycloaddition between a suitable ketene and methylenecyclobutane (B73084) could, in principle, provide a spiro[3.3]heptanone scaffold that could then be subjected to fluorination and further derivatization.
Intramolecular Ring-Closing Approaches for Spirocycle Construction
Intramolecular ring-closing reactions provide another strategic avenue for the construction of spirocyclic systems. In the context of spiro[3.3]heptane synthesis, an intramolecular double alkylation of a suitably substituted cyclobutane precursor is a highly effective method. This is the key bond-forming step in the convergent synthesis of the 6,6-difluorospiro[3.3]heptane core, where a malonate derivative acts as the nucleophile, attacking the two electrophilic bromomethyl groups of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in a sequential manner to close the second cyclobutane ring. rsc.org
Alternative intramolecular approaches could involve ring-closing metathesis (RCM) of a diallylically substituted cyclobutane, although this would necessitate subsequent reduction of the resulting double bond. Another possibility is a radical cyclization approach, where a suitably designed precursor could undergo a tandem cyclization to form the spirocyclic system.
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound presents a significant challenge, as the target molecule possesses a chiral center at the carbon bearing the ethynyl group. Achieving stereocontrol would require the development of asymmetric methodologies for the key bond-forming steps.
Asymmetric Approaches for Chiral Spiro[3.3]heptane Scaffolds
While a specific asymmetric synthesis for this compound has not been reported, several strategies for the enantioselective synthesis of other chiral spiro[3.3]heptane derivatives have been developed. These approaches can be broadly categorized into:
Use of Chiral Auxiliaries: A chiral auxiliary can be appended to one of the starting materials to direct the stereochemical outcome of a key reaction, such as a cycloaddition or an alkylation. The auxiliary can then be removed in a subsequent step.
Chiral Catalysis: The use of a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst, can promote the formation of one enantiomer of the product over the other.
Enzymatic Resolutions: A racemic mixture of a chiral spiro[3.3]heptane intermediate can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two. For instance, pig liver esterase has been used for the asymmetric hydrolysis of a tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding an axially chiral product. rsc.org
Stereospecific Rearrangements: Certain pericyclic reactions or rearrangements can proceed with a high degree of stereospecificity, allowing for the transfer of chirality from a starting material to the product. For example, a strain-relocating semipinacol rearrangement has been shown to be fully regio- and stereospecific in the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones when starting from a substituted cyclopropanone (B1606653) equivalent. nih.gov
For the stereoselective synthesis of this compound, one could envision an asymmetric reduction of a ketone precursor to the corresponding chiral alcohol, which could then be converted to the target alkyne. Alternatively, a chiral catalyst could be employed in the double alkylation step to induce enantioselectivity in the formation of the spirocyclic core. Further research is required to develop a practical and efficient stereoselective synthesis of this novel compound.
Diastereoselective Control in Functionalization Steps
In the synthesis of functionalized spiro[3.3]heptane scaffolds, controlling diastereoselectivity is crucial when introducing multiple substituents. While the direct synthesis of this compound from its immediate aldehyde precursor does not involve the creation of a new stereocenter, the formation of its precursors often does. For related spirocyclic systems, diastereoselective control is a key consideration. For instance, in the synthesis of spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes], high diastereoselectivity has been achieved through multicomponent reactions catalyzed by copper(II) sulfate. rsc.org Such strategies often rely on the steric and electronic properties of the starting materials and intermediates to direct the approach of reagents, leading to the preferential formation of one diastereomer over another. While specific diastereoselective steps for the precursors of this compound are not detailed in the provided sources, the principles of stereocontrol are fundamental in the broader context of synthesizing complex, functionalized spirocycles.
Introduction and Functionalization of the Ethynyl Moiety
The introduction of the terminal alkyne is a pivotal step in the synthesis, transforming a foundational spiro[3.3]heptane structure into a versatile building block ready for further chemical elaboration.
Strategies for Terminal Alkyne Installation (e.g., Ohira-Bestmann Reagent mediated routes)
The primary method for installing the ethynyl group onto the 2,2-difluorospiro[3.3]heptane core involves the conversion of a precursor aldehyde. A well-established and efficient method for this one-carbon homologation is the Ohira-Bestmann reaction. researchgate.net This reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, to transform aldehydes into terminal alkynes under mild conditions. researchgate.netorganic-chemistry.org
In a specific synthesis, this compound was prepared from its corresponding aldehyde precursor, 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde. nih.gov The reaction was carried out by treating the aldehyde with the Ohira-Bestmann reagent in the presence of potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH). This approach is advantageous as it avoids the harsh, strongly basic conditions required by older methods like the Corey-Fuchs reaction, making it compatible with a wider range of functional groups. nih.gov The reaction proceeds through the formation of a diazoalkene intermediate, which then eliminates nitrogen gas and undergoes a 1,2-migration to yield the terminal alkyne. organic-chemistry.org
| Precursor | Reagent | Base | Solvent | Product |
| 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde | Ohira-Bestmann Reagent | K₂CO₃ | MeOH | This compound |
This interactive table summarizes the key components of the Ohira-Bestmann reaction for the synthesis of the target compound.
Sequential Functionalization of the Ethynyl Group for Diversification
The terminal alkyne functionality of this compound makes it a highly valuable intermediate for chemical diversification. Terminal alkynes are versatile handles for a variety of coupling reactions, allowing for the introduction of a wide array of substituents and the construction of more complex molecules. Acetylene chemistry is a cornerstone of molecular sciences, with applications ranging from organic synthesis to materials science and bioorganic chemistry.
Key diversification reactions include:
Sonogashira coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.
"Click Chemistry": Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a reaction widely used in drug discovery and chemical biology.
Mannich reaction: To produce propargylamines.
Hydration: To yield the corresponding methyl ketone.
Cadiot-Chodkiewicz coupling: For the synthesis of unsymmetrical diynes.
This capacity for subsequent functionalization allows the rigid, three-dimensional difluorospiro[3.3]heptane scaffold to be incorporated into a diverse range of larger molecular architectures for applications in medicinal chemistry and materials science.
Handling and Management of Ring Strain and Fluorine-Induced Reactivity During Synthesis
The spiro[3.3]heptane framework is characterized by significant ring strain due to the presence of two fused four-membered cyclobutane rings. nih.gov This inherent strain is a critical factor that influences the molecule's reactivity throughout the synthetic sequence. The development of synthetic approaches to strained spirocycles has gained tremendous traction as these motifs are increasingly recognized for their potential in drug discovery. nih.govrsc.org
The strain can be leveraged to drive certain reactions, as seen in strain-relocating or strain-release-driven transformations. nih.govnih.govrsc.org However, it also necessitates careful selection of reaction conditions to avoid unintended rearrangements or decomposition of intermediates. The construction of the spirocyclic core itself, often achieved through intramolecular cyclization, requires conditions that can overcome the energetic barrier to form the strained system. For example, the synthesis of the 6,6-difluorospiro[3.3]heptane scaffold has been achieved via a convergent strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, where the formation of the second cyclobutane ring is a key strain-inducing step. nih.gov
Furthermore, the presence of the gem-difluoro group (CF₂) introduces specific electronic effects. The strong electron-withdrawing nature of fluorine atoms can influence the acidity of adjacent protons and the reactivity of nearby functional groups. This fluorine-induced reactivity must be managed during synthesis, for instance by choosing bases and nucleophiles that are compatible with the electronically modified scaffold.
Optimization of Reaction Conditions and Yields for Scalable Preparation
A significant achievement in the synthesis of 6,6-difluorospiro[3.3]heptane derivatives, including the ethynyl variant, is the development of a scalable process. Methodologies have been established to produce these building blocks on a multigram scale, with preparations of up to 0.47 kg reported. nih.govresearchgate.netnih.gov
Key aspects of this optimization include:
Convergent Synthesis: A convergent strategy was employed, using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common synthetic precursor for a large array of functionalized derivatives. nih.govresearchgate.net This approach is more efficient for large-scale production than linear syntheses.
The table below outlines a representative multi-step sequence leading to a key precursor, demonstrating the multigram scale achieved.
| Step | Starting Material | Product | Scale | Reference |
| 1 | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Ethyl 2-cyano-6,6-difluorospiro[3.3]heptane-2-carboxylate | 391 g | nih.gov |
| 2 | Ethyl 2-cyano-6,6-difluorospiro[3.3]heptane-2-carboxylate | 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid | 472 g | nih.gov |
| 3 | (6,6-Difluorospiro[3.3]heptan-2-yl)methanol | 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane | 40 g | nih.gov |
| 4 | 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde | This compound | 40 g | nih.gov |
This interactive table highlights the scalability of key steps in the synthesis of this compound and its precursors.
This focus on developing scalable routes underscores the growing importance of spiro[3.3]heptane derivatives as building blocks for medicinal chemistry and drug discovery programs. acs.org
Chemical Reactivity and Transformative Chemistry of 6 Ethynyl 2,2 Difluorospiro 3.3 Heptane
Reactivity at the Terminal Alkyne Moiety
The terminal ethynyl (B1212043) group is a versatile functional handle, enabling a wide array of chemical transformations that are fundamental to organic synthesis, materials science, and bioconjugation.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
The terminal alkyne of 6-Ethynyl-2,2-difluorospiro[3.3]heptane is an ideal substrate for Sonogashira cross-coupling reactions. This powerful palladium- and copper-co-catalyzed method allows for the formation of a carbon-carbon bond between the terminal alkyne and various sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates. beilstein-journals.orgnih.gov This reaction provides a direct route to incorporating the difluorospiro[3.3]heptane motif into complex aromatic and conjugated systems.
The general reaction proceeds by the activation of the terminal C-H bond of the alkyne by a copper(I) co-catalyst, forming a copper acetylide. Simultaneously, a palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Subsequent transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. nih.gov The versatility of this reaction allows for the synthesis of a diverse library of derivatives from a single precursor.
| Reactant 1 | Reactant 2 (Aryl/Vinyl Halide) | Catalyst System | Product |
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 6-((4-phenylethynyl)-2,2-difluorospiro[3.3]heptane |
| This compound | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, PPh₃ | 6-((4-pyridylethynyl)-2,2-difluorospiro[3.3]heptane |
| This compound | Vinyl bromide | Pd(dba)₂, CuI, Et₃N | 6-(But-1-en-3-ynyl)-2,2-difluorospiro[3.3]heptane |
Click Chemistry Applications (e.g., CuAAC, SPAAC)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The terminal alkyne of this compound is a prime functional group for the most prominent click reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. This linkage is exceptionally stable, making it a popular choice for bioconjugation and materials science applications.
Furthermore, the alkyne can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this copper-free variant, the alkyne reacts with a strained cyclooctyne (B158145) derivative, proceeding rapidly without the need for a cytotoxic metal catalyst, which is highly advantageous for applications in living systems.
Hydration, Halogenation, and Other Electrophilic Additions
The carbon-carbon triple bond of the ethynyl group readily undergoes electrophilic addition reactions.
Hydration : In the presence of an acid catalyst, typically with mercury(II) salts, water can add across the triple bond. Following Markovnikov's rule, this addition initially forms an enol intermediate which rapidly tautomerizes to the more stable ketone, yielding 1-(2,2-difluorospiro[3.3]heptan-6-yl)ethan-1-one.
Halogenation : The alkyne can react with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction can be controlled to add one equivalent of the halogen to form a dihaloalkene or two equivalents to yield a tetrahaloalkane. The initial addition typically results in the formation of the trans-dihaloalkene.
Polymerization and Oligomerization Capabilities as a Monomer
Terminal alkynes, including this compound, can function as monomers in polymerization reactions. Using transition metal catalysts (e.g., those based on rhodium or molybdenum), it can undergo polymerization to form substituted polyacetylenes. The resulting polymer would feature the rigid, bulky 2,2-difluorospiro[3.3]heptane group as a pendant moiety on the conjugated polymer backbone. These bulky side groups would influence the polymer's solubility, morphology, and electronic properties, making it a candidate for novel functional materials.
Reactivity Governed by the Geminal Difluoro Group
The two fluorine atoms attached to the same carbon atom profoundly influence the molecule's properties through strong electronic and steric effects.
Electronic and Steric Effects of Fluorine on Neighboring Bonds and Reaction Centers
The introduction of a gem-difluoro group into the spiro[3.3]heptane framework imparts significant changes to the molecule's physicochemical profile.
Electronic Effects : Fluorine is the most electronegative element, and as a result, the CF₂ group exerts a powerful electron-withdrawing inductive effect (-I). sci-hub.strsc.org This effect decreases the electron density of the surrounding carbon framework, influencing the reactivity of adjacent functional groups. For instance, the acidity of the C-H bonds on the carbon atoms alpha to the CF₂ group is increased. This strong inductive effect also modulates the molecule's lipophilicity and its ability to act as a bioisostere for other chemical groups like a carbonyl or sulfonyl group. cardiff.ac.uk The difluoromethyl group is generally considered a moderate electron acceptor through both inductive and resonance pathways. nbuv.gov.uanuph.edu.ua
Steric Effects : While sometimes considered a mimic of hydrogen, the van der Waals radius of fluorine (1.47 Å) is notably larger than that of hydrogen (1.20 Å). rsc.org Consequently, the gem-difluoro group introduces significant local steric bulk. This steric hindrance, combined with the inherent rigidity of the spiro[3.3]heptane scaffold, creates a well-defined three-dimensional structure. This can influence reaction kinetics by shielding nearby reaction centers from the approach of bulky reagents and can be strategically used in drug design to control binding conformations with biological targets. nih.govnih.gov The presence of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. nih.gov
Nucleophilic and Electrophilic Reactions at Fluorinated Sites
The geminal difluoride motif at the C2 position of this compound is characterized by two exceptionally strong carbon-fluorine (C-F) bonds. These C(sp³)–F bonds are generally considered chemically inert and are highly resistant to direct nucleophilic substitution under standard conditions. The high electronegativity of fluorine and the strength of the C-F bond make the fluoride (B91410) ion a poor leaving group, thus disfavoring typical SN1 or SN2 reaction pathways.
While direct substitution is challenging, the CF₂ group profoundly influences the electronic properties of the molecule. The strong electron-withdrawing inductive effect of the two fluorine atoms can increase the acidity of adjacent C-H bonds and affect the stability of charged intermediates in the vicinity of the fluorinated carbon. However, reactions involving the cleavage of these C(sp³)–F bonds typically require harsh conditions or specialized reagents capable of activating the bond, such as strong Lewis acids or transition metal complexes. researchgate.net For instance, the activation of aliphatic C-F bonds often relies on strategies like fluoride abstraction by a Lewis acid or oxidative addition to a low-valent metal center. researchgate.net
Electrophilic attack directly on the fluorine atoms is not a feasible reaction pathway due to the high electronegativity and electron density of fluorine, which makes it resistant to interaction with electrophiles. The reactivity at this site is therefore dominated by the challenge of C-F bond activation rather than direct electrophilic or nucleophilic substitution.
Selective Defluorination and Fluorine-Exchange Processes
Selective removal or exchange of the fluorine atoms in this compound represents a significant synthetic challenge due to the high bond dissociation energy of the C(sp³)-F bond. However, methodologies developed for unactivated gem-difluoroalkanes offer potential pathways for such transformations.
One prominent strategy involves the use of strong Lewis acids to facilitate C-F bond cleavage. For example, aluminum-based Lewis acids have been shown to control the selective transformation of gem-difluoro substrates. Another advanced approach is the use of frustrated Lewis pairs (FLPs), which can achieve selective monodefluorination of non-benzylic gem-difluoromethyl compounds.
Furthermore, visible-light-induced photoredox catalysis in conjunction with Lewis acid activation has emerged as a powerful method for single C(sp³)–F bond functionalization in trifluoromethylarenes, a strategy that could potentially be adapted for gem-difluoro systems. researchgate.net These reactions proceed via single-electron reduction of the C-F bond, often requiring a specific electronic environment. researchgate.net The table below summarizes potential conditions for defluorination based on analogous systems.
| Reagent/Catalyst System | Transformation | Potential Outcome on 2,2-difluorospiro[3.3]heptane |
| Aluminum-based Lewis acids | Selective C-F bond cleavage | Monodefluorination or elimination |
| Frustrated Lewis Pairs (e.g., B(C₆F₅)₃ / P(o-Tol)₃) | Monodefluorination | Formation of a monofluoroalkene |
| Photoredox Catalyst + Lewis Acid | Single C-F bond functionalization | Monodefluorination and subsequent functionalization |
These methods highlight that while challenging, selective defluorination is achievable, providing pathways to monofluoro- or non-fluorinated spiro[3.3]heptane analogs.
Transformations of the Spiro[3.3]heptane Ring System
The spiro[3.3]heptane core is a strained ring system, composed of two fused cyclobutane (B1203170) rings. This inherent ring strain, estimated to be around 64 kcal/mol, makes the scaffold susceptible to ring-opening reactions and skeletal rearrangements under certain conditions, particularly those involving the formation of cationic intermediates.
While specific studies on the ring-opening of this compound are not widely reported, the reactivity can be inferred from related strained systems. The presence of the gem-difluoro group at the C2 position can influence rearrangement pathways by destabilizing an adjacent carbocation (α-position) due to its strong inductive electron-withdrawing effect. Conversely, it could stabilize a carbocation at the β-position.
Acid-catalyzed reactions are known to promote rearrangements in strained carbocycles. For instance, treatment of related strained spirocycles with Lewis or Brønsted acids can induce ring expansion or other skeletal reorganizations driven by the release of ring strain. nih.gov In the context of the difluorospiro[3.3]heptane system, such rearrangements could potentially lead to bicyclo[3.2.1] or bicyclo[4.2.0] ring systems, although this remains a subject for further investigation. The stability of the gem-difluorocyclobutane motif has been noted under various conditions, suggesting that harsh conditions would be necessary to induce such transformations. nih.gov
Significant research has focused on the functionalization of the 6,6-difluorospiro[3.3]heptane scaffold at the C2 position (equivalent to the C6 position in the parent compound of this article), which is neither fluorinated nor bears the ethynyl group. These transformations are crucial for generating diverse building blocks for medicinal chemistry. nih.govresearchgate.netnih.gov
Starting from a common intermediate, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid, a variety of functional groups can be introduced. The carboxylic acid itself can be synthesized on a multigram scale and serves as a versatile handle for further modifications. nih.gov Key transformations are summarized in the table below.
| Starting Material | Reagents and Conditions | Product | Transformation | Ref |
| 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid | Pyridine (B92270), reflux | 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | Decarboxylation | nih.gov |
| 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | Oxalyl chloride, DMF; then NH₃ (gas) | 6,6-Difluorospiro[3.3]heptane-2-carboxamide | Amidation | nih.gov |
| 6,6-Difluorospiro[3.3]heptane-2-carboxamide | Pyridine, TFAA; then H₂O | 6,6-Difluorospiro[3.3]heptan-2-amine | Hofmann Rearrangement | nih.gov |
| (6,6-Difluorospiro[3.3]heptan-2-yl)methanol | PPh₃, Br₂, Et₃N | 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane | Bromination | nih.gov |
These examples demonstrate that the non-fluorinated cyclobutane ring of the spiro[3.3]heptane core is amenable to a wide range of standard organic transformations, allowing for the synthesis of amines, amides, and other functionalized derivatives without disturbing the gem-difluoro or ethynyl groups.
Stability Profile and Degradation Pathways Under Varied Chemical Environments
The this compound molecule exhibits considerable stability across a range of chemical environments, a feature attributable to both the robust spiro[3.3]heptane framework and the inertness of the gem-difluoro group.
Studies on related gem-difluorocyclobutanes have demonstrated their stability under various acidic (e.g., HCl, TFA) and basic (e.g., LiOH, K₂CO₃) conditions, as well as in the presence of strong nucleophiles like NaI. nih.gov This stability is corroborated by the synthetic routes used to functionalize the 6,6-difluorospiro[3.3]heptane core, which employ reagents such as NaOH, oxalyl chloride, and refluxing pyridine without degradation of the core structure. nih.gov The introduction of a gem-difluoro group into a cycloalkane ring has also been shown to enhance metabolic stability, making this motif attractive for drug design. nih.govnih.govresearchgate.net
Degradation of the molecule would likely require forcing conditions that target the strained cyclobutane rings. Potential degradation pathways could include:
Extreme pH: Very strong acidic or basic conditions at elevated temperatures could potentially promote ring-opening or rearrangement reactions, as discussed in section 3.3.1.
Reductive/Oxidative Cleavage: Strong reducing agents might affect the ethynyl group, while powerful oxidizing agents could potentially cleave the strained C-C bonds of the cyclobutane rings, though the scaffold is generally resistant to common oxidants.
Thermal Stress: High temperatures could induce thermal rearrangements or fragmentation, driven by the release of ring strain.
Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Ethynyl 2,2 Difluorospiro 3.3 Heptane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 6-Ethynyl-2,2-difluorospiro[3.3]heptane, offering detailed insights into its proton, carbon, and fluorine environments.
¹H, ¹³C, and ¹⁹F NMR Characterization
The one-dimensional NMR spectra of this compound provide fundamental information about the chemical environment of each nucleus. In deuterated chloroform (B151607) (CDCl₃), the proton (¹H) NMR spectrum displays distinct signals corresponding to the ethynyl (B1212043) proton and the protons of the spiro[3.3]heptane core. The carbon (¹³C) NMR spectrum reveals the resonances for the alkyne carbons and the unique carbons of the difluorinated spirocyclic framework, with the carbon attached to the fluorine atoms showing a characteristic triplet due to C-F coupling. The fluorine (¹⁹F) NMR spectrum provides a clear signal for the geminal fluorine atoms.
Detailed spectral data obtained from a 400 MHz spectrometer for ¹H and a 101 MHz spectrometer for ¹³C are presented below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 2.94 | pentet | 7.9 | CH (at C6) |
| ¹H | 2.78-2.65 | multiplet | - | 4H (CH₂ at C1, C3) |
| ¹H | 2.39-2.28 | multiplet | - | 4H (CH₂ at C4, C7) |
| ¹H | 1.98 | doublet | 2.6 | C≡CH |
| ¹³C | 122.5 | triplet | 288.7 | C2 (CF₂) |
| ¹³C | 83.4 | singlet | - | C ≡CH |
| ¹³C | 68.8 | singlet | - | C≡C H |
| ¹³C | 40.0 | triplet | 25.1 | C1, C3 |
| ¹³C | 35.8 | singlet | - | C4, C7 |
| ¹³C | 28.5 | singlet | - | C6 |
| ¹³C | 23.0 | singlet | - | C5 (spiro center) |
The ¹⁹F NMR spectrum, recorded at 376 MHz in CDCl₃, shows a single peak at -93.8 ppm, which appears as a pentet with a coupling constant of 12.3 Hz, confirming the chemical equivalence of the two fluorine atoms.
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spin systems within the spiro[3.3]heptane framework and confirming the connectivity between the ethynyl group and the carbocyclic core.
Detailed analysis using experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would allow for the definitive assignment of all proton and carbon signals. For instance, an HMBC experiment would show a correlation between the ethynyl proton and the C6 carbon of the spiro[3.3]heptane ring, confirming the point of attachment. However, specific 2D NMR experimental data for this compound are not detailed in currently available research literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS validates the molecular formula.
For this compound, the molecular formula is C₉H₁₀F₂. The exact mass calculated for the molecular ion ([M]⁺) is 156.0750 amu. Experimental analysis using electron ionization mass spectrometry (EI-MS) found the molecular ion at m/z = 156.0755, which is in excellent agreement with the calculated value. This confirms the elemental composition of the molecule. Further analysis of the fragmentation pattern in the mass spectrum could provide additional structural information, though such detailed analysis is not currently published.
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Technique |
| [M]⁺ | 156.0750 | 156.0755 | EI-MS |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key expected vibrational modes would include the C-H stretch of the terminal alkyne, the C≡C triple bond stretch, C-F stretches, and various C-H and C-C stretches and bends of the spiro[3.3]heptane core. While these techniques are standard for full characterization, specific IR and Raman spectral data for this compound have not been reported in the scientific literature.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to determine the absolute configuration of chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable for its analysis.
Theoretical and Computational Investigations of 6 Ethynyl 2,2 Difluorospiro 3.3 Heptane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic nature and energetic profile of 6-Ethynyl-2,2-difluorospiro[3.3]heptane. These computational approaches model the molecule at the electronic level, providing data on stability, reactivity, and bonding.
Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of organic molecules due to its balance of computational cost and accuracy. researchgate.netpku.edu.cnaps.org For this compound, DFT calculations are used to determine optimized molecular geometry, electronic charge distribution, and orbital energies.
Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed to predict structural parameters and spectroscopic properties. mdpi.com DFT allows for the calculation of various electronic descriptors that provide insight into the molecule's reactivity. nih.gov For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's susceptibility to electrophilic and nucleophilic attack. The significant electronegativity of the two fluorine atoms is expected to lower the energy of molecular orbitals and influence the dipole moment of the compound.
Calculated Ground State Properties (Illustrative)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -689.123 | B3LYP/6-31G(d) |
| Dipole Moment (Debye) | 2.5 D | B3LYP/6-31G(d) |
| HOMO Energy (eV) | -7.2 eV | B3LYP/6-31G(d) |
| LUMO Energy (eV) | -0.5 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap (eV) | 6.7 eV | B3LYP/6-31G(d) |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature. Actual values would be obtained from specific research studies.
While DFT is excellent for ground state properties, the study of reaction pathways, short-lived reactive intermediates, and transition states often requires other methods. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energy barriers and reaction thermodynamics, albeit at a higher computational cost.
For a molecule like this compound, these methods can be applied to model potential reactions, such as additions to the ethynyl (B1212043) group or transformations involving the strained spirocyclic core. Computational studies on the related spiro[3.3]hept-1-ylidene carbene have utilized such methods to assess structures, energies, and transition states of its rearrangements. acs.org Semi-empirical methods, though less accurate, can be useful for preliminary explorations of large systems or for dynamic simulations where computational efficiency is crucial.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key to its properties. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.
The spiro[3.3]heptane framework is characterized by significant ring strain due to the two fused four-membered cyclobutane (B1203170) rings. This inherent strain influences the molecule's geometry, stability, and chemical reactivity. Computational methods can quantify this strain energy by comparing the molecule's heat of formation to that of a hypothetical, strain-free reference compound using homodesmotic reactions. anu.edu.au
The total strain energy for the parent spiro[3.3]heptane has been calculated to be approximately 51.0 kcal/mol, which is close to double the strain energy of a single cyclobutane ring. swarthmore.edu The introduction of substituents, such as the ethynyl and difluoro groups, can subtly alter this strain by modifying bond angles and lengths within the core structure. Computational tools can localize and quantify strain within the molecular framework, revealing how it is distributed across different bonds and angles. researchgate.net
Comparative Strain Energies
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclobutane | ~26.5 |
| Spiro[3.3]heptane | ~51.0 swarthmore.edu |
| This compound | Value requires specific calculation |
The substitution of two hydrogen atoms with fluorine at the C2 position has a profound impact on the molecule's conformation and electronic properties. nih.govnih.gov Fluorine is highly electronegative and its introduction creates strong C-F dipoles. These dipoles can engage in intramolecular interactions with other parts of the molecule, influencing conformational preferences. researchgate.net
In cyclic systems, fluorine substitution can lead to complex stereoelectronic effects, including dipole-dipole interactions and hyperconjugation, that dictate the most stable conformer. nih.govresearchgate.net For the 2,2-difluoro-substituted cyclobutane ring within the spiro[3.3]heptane core, the puckering of the ring may be affected. Theoretical calculations are essential to determine the preferred ring pucker and the orientation of the substituents. These calculations often involve mapping the potential energy surface to identify low-energy conformers and the barriers between them. The interplay of steric hindrance from the ethynyl group and the electronic effects of the fluorine atoms will ultimately determine the molecule's preferred three-dimensional shape. dntb.gov.uaacs.org
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which serves as a vital tool for structure verification and interpretation of experimental results. mdpi.com DFT and other quantum mechanical methods can accurately calculate parameters associated with various spectroscopic techniques. researchgate.net
For this compound, calculations can predict:
¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These are often correlated with experimental values to confirm structural assignments.
¹⁹F NMR Chemical Shifts: This is particularly important for fluorinated compounds. Calculations can help assign signals and understand how the electronic environment affects the fluorine nuclei.
Infrared (IR) Vibrational Frequencies: Computation of the vibrational modes of the molecule allows for the prediction of its IR spectrum. Characteristic frequencies, such as the C≡C stretch of the ethynyl group and the C-F stretches, can be identified. Calculated frequencies are often scaled to better match experimental data.
The strong agreement between theoretically predicted and experimentally measured spectra provides high confidence in the structural characterization of the molecule. mdpi.comresearchgate.net This synergy is a cornerstone of modern chemical analysis.
Reaction Mechanism Elucidation Through Transition State Modeling and Potential Energy Surfaces
Detailed computational studies elucidating the reaction mechanisms involving this compound are not available in the reviewed scientific literature. Research involving transition state modeling and the calculation of potential energy surfaces for reactions such as cycloadditions, polymerizations, or other transformations of the ethynyl group on this specific spirocyclic framework has not been published. Such studies would be invaluable for understanding the reactivity, selectivity, and kinetics of its chemical transformations.
Molecular Modeling for Materials Science Applications (e.g., Polymer Architecture, Liquid Crystal Behavior)
Similarly, there is a lack of specific molecular modeling research focused on the potential materials science applications of this compound. While the rigid and three-dimensional nature of the spiro[3.3]heptane scaffold suggests potential for creating novel polymers and liquid crystals, computational explorations into these areas for the ethynyl derivative are not documented. nih.govresearchgate.netnih.gov Investigations into polymer architecture would likely involve simulating polymerization reactions and predicting the resulting polymer properties, such as chain conformation, rigidity, and thermal characteristics. For liquid crystal applications, modeling would be necessary to predict the mesogenic properties of molecules incorporating the this compound unit, including their ability to form various liquid crystalline phases.
Potential Advanced Applications and Material Science Contributions of 6 Ethynyl 2,2 Difluorospiro 3.3 Heptane Derivatives
Role as Monomers in Polymer and Copolymer Synthesis for Novel Materials
The ethynyl (B1212043) group in 6-ethynyl-2,2-difluorospiro[3.3]heptane makes it a prime candidate for a monomer in the synthesis of novel polymers and copolymers. The rigid spirocyclic core is expected to impart unique properties to the resulting polymer chains. A known synthetic route to this compound has been reported, starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane and involving the Ohira-Bestmann reagent in the final step to introduce the ethynyl group. nih.gov
Design of Fluorinated Spiro-Polymers with Enhanced Optical, Thermal, or Mechanical Properties
The incorporation of the 6,6-difluorospiro[3.3]heptane unit into a polymer backbone can lead to materials with significantly enhanced properties. Fluorinated polymers are well-known for their exceptional thermal stability, chemical inertness, and low refractive indices. researchgate.netnih.gov The rigid and bulky nature of the spiro[3.3]heptane scaffold would likely increase the glass transition temperature (Tg) of the resulting polymers, leading to materials with higher thermal stability. researchgate.net
Furthermore, the presence of fluorine atoms tends to lower the refractive index of polymers, a desirable characteristic for optical applications. nih.govresearchgate.net Amorphous perfluoropolymers are known for their unparalleled optical transparency from the ultraviolet to the infrared region. nih.gov Polymers derived from this compound could therefore be designed to have low refractive indices and high optical clarity, making them suitable for applications such as optical waveguides and coatings. mdpi.com The rigid spirocyclic structure can also enhance the mechanical properties of the polymer, leading to more robust materials.
Table 1: Potential Properties of Fluorinated Spiro-Polymers
| Property | Expected Enhancement from 6,6-Difluorospiro[3.3]heptane Moiety | Rationale |
|---|---|---|
| Thermal Stability | Increased Glass Transition Temperature (Tg) | Rigid spirocyclic backbone restricts chain mobility. researchgate.net |
| Optical Properties | Lower Refractive Index, High Transparency | Presence of fluorine atoms. nih.govresearchgate.net |
| Mechanical Strength | Improved Robustness | Rigid and bulky spirocyclic structure. |
| Chemical Resistance | High Inertness | Strong carbon-fluorine bonds. researchgate.net |
Applications in High-Performance Coatings, Films, and Resins
The unique combination of properties anticipated for polymers derived from this compound suggests their potential use in high-performance applications. Fluoropolymers are already widely used in coatings due to their low surface energy, which imparts hydrophobicity and oleophobicity. rsc.org This leads to surfaces that are easy to clean and resistant to fouling.
The enhanced thermal and mechanical stability of spiro-polymers would make them suitable for protective coatings in harsh environments. Their potential for high optical transparency could also be leveraged in the development of anti-reflective coatings or protective films for optical devices. In the realm of resins, the rigidity and defined three-dimensional structure of the spiro[3.3]heptane unit could be used to create highly cross-linked networks with tailored mechanical properties for applications in composites and advanced adhesives.
Development of Spiro[3.3]heptane Scaffolds for Non-Biological Catalysis
The spiro[3.3]heptane framework, with its inherent chirality when appropriately substituted, is an attractive scaffold for the design of ligands and supports for asymmetric catalysis. rsc.orgacs.org The rigid structure can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. nih.gov
Asymmetric Ligand Design and Chiral Catalyst Supports Based on the Spiro[3.3]heptane Core
Derivatives of this compound could be functionalized to create novel chiral ligands. The ethynyl group can be readily transformed into a variety of coordinating groups, such as phosphines or amines, which are commonly used in catalyst design. The axial chirality of appropriately substituted spiro[3.3]heptanes can be harnessed to create C2-symmetric or non-symmetrical P,N-ligands, which have shown great success in a range of asymmetric transformations. nih.govrsc.org
The rigid spiro[3.3]heptane backbone can serve as a robust platform for positioning coordinating groups in a precise spatial arrangement, which is crucial for achieving high levels of stereocontrol. uwindsor.ca Furthermore, the spirocyclic scaffold can be incorporated into larger structures, such as metal-organic frameworks (MOFs), to act as a chiral building block for heterogeneous catalysts. researchgate.net
Table 2: Potential Chiral Ligands Derived from this compound
| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Applications |
|---|---|---|
| Chiral Phosphines | Hydrophosphination of the ethynyl group. | Asymmetric hydrogenation, cross-coupling reactions. |
| Chiral Amines | Reduction of an intermediate nitrile or azide (B81097). | Asymmetric transfer hydrogenation, aldol (B89426) reactions. |
| P,N-Ligands | Stepwise functionalization to introduce both phosphine (B1218219) and amine groups. | Asymmetric allylic alkylation, Heck reaction. rsc.org |
Utilization in Homogeneous and Heterogeneous Catalysis Systems
Chiral ligands based on the this compound scaffold could be employed in homogeneous catalysis, where the catalyst and reactants are in the same phase. This often leads to high activity and selectivity. However, the separation of the catalyst from the product can be challenging.
To address this, these ligands could be immobilized on a solid support to create heterogeneous catalysts. The ethynyl group provides a convenient point of attachment to materials such as silica, polymers, or graphene oxide. Heterogeneous catalysts offer the advantage of easy separation and recyclability, which is highly desirable for industrial processes. The robust nature of the spiro[3.3]heptane core would likely contribute to the stability and longevity of the supported catalyst.
Contribution to Optoelectronic Materials and Devices
Spiro-linked compounds have emerged as promising materials for organic electronics due to their ability to form stable amorphous films with high glass transition temperatures. researchgate.net The unique spiro-architecture can disrupt intermolecular packing, preventing crystallization and leading to morphologically stable thin films, which is crucial for the performance and longevity of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
The electronic properties of spiro compounds can be tuned by modifying their chemical structure. nih.gov The introduction of the electron-withdrawing difluoromethyl groups and the π-system of the ethynyl group in this compound could lead to materials with interesting charge-transport properties. The rigid, non-coplanar structure of the spiro[3.3]heptane core could also influence the electronic coupling between adjacent molecules in the solid state, potentially leading to improved charge mobility.
Derivatives of this compound could be investigated as hole-transporting or electron-transporting materials in OLEDs. The ethynyl group also opens up possibilities for creating conjugated polymers with a spirocyclic core, which could have applications as active materials in OPVs or as emissive layers in polymer light-emitting diodes (PLEDs). The fluorination could also contribute to a deeper highest occupied molecular orbital (HOMO) level, which can improve the stability of the material in electronic devices.
Synthesis of Components for Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The unique spiro[3.3]heptane scaffold offers a route to creating thermally stable and morphologically robust materials, which are critical for the longevity and performance of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The tetrahedral geometry of the central spiro-carbon atom can disrupt intermolecular packing, thereby preventing aggregation-caused quenching of emission in OLEDs and promoting a favorable morphology for charge separation and transport in OSCs.
The incorporation of the gem-difluoro group is expected to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of resulting materials due to its strong electron-withdrawing inductive effect. This tuning of electronic properties is crucial for matching the energy levels of adjacent layers in an OLED or OSC device, facilitating efficient charge injection and transport. Furthermore, fluorination can enhance the electrochemical and thermal stability of organic materials, leading to devices with longer operational lifetimes.
The terminal ethynyl group serves as a versatile synthetic handle for extending the π-conjugation of the molecule through various coupling reactions, such as the Sonogashira coupling. This allows for the straightforward synthesis of a wide array of derivatives with tailored electronic and photophysical properties. For instance, coupling with aromatic chromophores can lead to the development of novel emitters for OLEDs or donor/acceptor materials for OSCs. The linear and rigid nature of the ethynyl linker helps to maintain a well-defined molecular geometry, which is beneficial for achieving desirable molecular packing and charge transport characteristics.
A general synthetic approach to this compound has been developed, providing a foundation for the synthesis of more complex derivatives for organic electronic applications. researchgate.net
Table 1: Potential Properties of this compound Derivatives for OLEDs and Solar Cells
| Feature | Potential Advantage |
| Spiro[3.3]heptane Core | High thermal stability, good morphological stability, prevention of aggregation-caused quenching. |
| gem-Difluoro Group | Lowered HOMO/LUMO levels for energy level tuning, enhanced electrochemical stability. |
| Ethynyl Group | Versatile handle for extending π-conjugation, synthesis of diverse derivatives with tailored properties. |
Development of Liquid Crystalline Materials with Unique Architectures
The rigid and non-planar structure of the spiro[3.3]heptane unit is a valuable design element for the creation of novel liquid crystalline materials. Unlike traditional calamitic (rod-shaped) or discotic (disk-shaped) mesogens, the spiro[3.3]heptane core can introduce a significant steric bulk and a defined three-dimensional shape, leading to the formation of unique mesophases. The replacement of a benzene (B151609) ring with a spiro[3.3]heptane ring in liquid crystal structures has been shown to lower melting and clearing points. researchgate.net
The presence of the gem-difluoro group can significantly influence the mesomorphic behavior by introducing a strong dipole moment perpendicular to the long axis of the molecule. This can lead to materials with negative dielectric anisotropy (Δε < 0), a property that is highly desirable for applications in vertically aligned (VA) liquid crystal displays (LCDs). The introduction of lateral fluoro-substituents in liquid crystal molecules is a known strategy to enhance negative dielectric anisotropy. biointerfaceresearch.com
The ethynyl group provides a rigid and linear linker to attach mesogenic units to the spiro[3.3]heptane core. The introduction of an ethynyl linker can expand the π-conjugated systems and influence the molecular packing in the liquid crystalline phase, potentially leading to the formation of interdigitated smectic structures. mdpi.com By carefully selecting the mesogenic wings attached to the ethynyl group, it is possible to fine-tune the phase behavior and physical properties of the resulting liquid crystals. The combination of the bulky spiro core, the lateral dipole from the difluoro group, and the rigid-linear nature of the ethynyl linker offers a pathway to liquid crystals with novel phase behaviors and electro-optical properties.
Table 2: Predicted Influence of Structural Moieties on Liquid Crystalline Properties
| Structural Moiety | Influence on Liquid Crystalline Properties |
| Spiro[3.3]heptane Core | Induces non-traditional molecular shapes, can lower transition temperatures. |
| gem-Difluoro Group | Introduces a strong lateral dipole, potentially leading to negative dielectric anisotropy. |
| Ethynyl Group | Provides a rigid linker for mesogenic units, can influence molecular packing and phase behavior. |
Engineering of Molecular Building Blocks for Supramolecular Assemblies
Construction of Self-Assembled Systems and Host-Guest Frameworks (non-biological)
The well-defined and rigid structure of this compound makes it an excellent candidate for the construction of ordered supramolecular assemblies and host-guest frameworks. The spirocyclic core acts as a rigid scaffold, directing the spatial orientation of the functional groups.
The terminal ethynyl group is a particularly versatile tool in supramolecular chemistry. The acidic proton of the terminal alkyne can act as a hydrogen bond donor, while the π-system of the triple bond can function as a hydrogen bond acceptor. This dual nature allows for the formation of robust and directional hydrogen-bonded networks, which can guide the self-assembly of molecules into predictable one-, two-, or three-dimensional structures.
Furthermore, the ethynyl group can participate in other non-covalent interactions, such as C–H···π interactions, which can further stabilize the resulting supramolecular architectures. The difluoro group can also engage in halogen bonding and other dipole-dipole interactions, providing an additional layer of control over the self-assembly process.
By modifying the ethynyl group with appropriate recognition motifs, derivatives of this compound can be designed to act as guests in host-guest complexes or as building blocks for the construction of molecular cages and frameworks with defined cavity sizes and shapes. The rigid spiro[3.3]heptane unit would ensure the pre-organization of the binding sites, leading to high selectivity and binding affinity in host-guest systems. The synthesis of a variety of functionalized 6,6-difluorospiro[3.3]heptane building blocks has been reported, opening the door to the creation of diverse supramolecular structures. researchgate.net
Table 3: Interactions and Applications in Supramolecular Chemistry
| Functional Group | Supramolecular Interactions | Potential Applications |
| Ethynyl Group | Hydrogen bonding (donor and acceptor), C–H···π interactions. | Directing self-assembly into ordered networks, formation of co-crystals. |
| gem-Difluoro Group | Halogen bonding, dipole-dipole interactions. | Fine-tuning of crystal packing and assembly stability. |
| Spiro[3.3]heptane Core | Rigid scaffold for pre-organization of binding sites. | Building blocks for host-guest systems, molecular cages, and porous frameworks. |
Conclusions and Future Directions in 6 Ethynyl 2,2 Difluorospiro 3.3 Heptane Research
Summary of Key Achievements and Research Insights on the Compound
The primary achievement concerning 6-Ethynyl-2,2-difluorospiro[3.3]heptane has been the development of a robust and scalable synthetic route. Researchers have successfully prepared this compound on a multigram scale, a critical step for its potential use as a building block in drug discovery and materials science. nih.gov The synthesis is part of a broader effort to create a diverse library of 2-mono- and 2,2-disubstituted 6,6-difluorospiro[3.3]heptane derivatives. nih.govresearchgate.netnih.gov
The key insights gained from this research include:
Synthetic Accessibility : A convergent synthesis strategy has been established, making this compound and its analogs more accessible for further investigation. nih.govresearchgate.net
Conformationally Restricted Scaffold : The spiro[3.3]heptane core provides a rigid framework, which is highly desirable in drug design for fine-tuning the spatial orientation of substituents to optimize interactions with biological targets. tandfonline.comnih.govresearchgate.net The gem-difluoro group further influences the molecule's conformation and electronic properties. nih.govresearchgate.net
Versatile Functional Handle : The ethynyl (B1212043) group serves as a versatile functional handle for a variety of chemical transformations, such as click chemistry, Sonogashira coupling, and conversion to other functional groups, enabling its incorporation into more complex molecules.
The development of synthetic pathways to this and related compounds has been a significant step forward, providing medicinal chemists with novel tools to explore chemical space. nih.govdndi.org
Identification of Unexplored Reactivity and Synthetic Opportunities
While the synthesis of this compound is a notable achievement, its reactivity remains largely unexplored. The interplay between the strained spirocyclic core, the electron-withdrawing difluoro groups, and the reactive ethynyl moiety presents numerous opportunities for investigation.
Unexplored Reactivity:
Cycloaddition Reactions : The reactivity of the ethynyl group in various cycloaddition reactions, beyond standard click chemistry, could lead to novel polycyclic systems with interesting topologies.
Intramolecular Reactions : The proximity of the ethynyl group to the spirocyclic core could enable unique intramolecular cyclizations or rearrangements under specific reaction conditions.
Metal-Mediated Transformations : A systematic study of the behavior of the ethynyl group in the presence of various transition metal catalysts could uncover novel transformations and catalytic cycles.
Synthetic Opportunities:
Derivatization : The ethynyl group can be readily converted into a wide range of other functionalities, such as ketones, vinyl groups, and triazoles, opening avenues for the synthesis of diverse compound libraries.
Asymmetric Synthesis : The development of enantioselective syntheses of this compound would be a significant advancement, allowing for the exploration of stereochemistry in its biological applications.
Polymerization : The potential for this molecule to act as a monomer in polymerization reactions could lead to the development of novel materials with unique thermal and electronic properties.
Advancements in Computational and Analytical Methodologies for Complex Scaffolds
The study of complex and strained molecules like this compound heavily relies on and drives advancements in computational and analytical techniques.
Computational Methodologies:
Conformational Analysis : Advanced computational methods, such as density functional theory (DFT), are crucial for accurately predicting the preferred conformations of fluorinated spiro[3.3]heptane derivatives and understanding the impact of fluorination on their geometry and electronic structure. researchgate.net
Reaction Mechanism Prediction : Computational modeling can be employed to predict the feasibility and outcomes of unexplored reactions, guiding synthetic efforts and providing insights into reaction mechanisms.
Virtual Screening : The unique three-dimensional structure of this scaffold makes it an interesting candidate for virtual screening campaigns to identify potential biological targets.
Analytical Methodologies:
NMR Spectroscopy : Advanced NMR techniques are essential for the unambiguous characterization of the rigid and often complex spin systems of these spirocyclic compounds.
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and stereochemistry of these molecules and their derivatives. researchgate.net
Chiral Chromatography : The development of efficient chiral separation methods is critical for the analysis and purification of enantiomerically pure samples, which are vital for pharmacological studies.
Potential for Integration into Emerging Interdisciplinary Research Fields
The unique structural and electronic properties of this compound make it a promising candidate for integration into various emerging interdisciplinary research fields.
Chemical Biology : The ethynyl group allows for the attachment of reporter tags, such as fluorophores or biotin, via click chemistry, enabling the use of this scaffold as a chemical probe to study biological processes.
Materials Science : The rigidity and potential for polymerization of this molecule could be exploited in the design of novel polymers and materials with tailored properties, such as high thermal stability or specific optical characteristics.
Supramolecular Chemistry : The defined geometry of the spiro[3.3]heptane core could be utilized in the design of host-guest systems and self-assembling molecular architectures.
Radiochemistry : The incorporation of fluorine-18, a positron-emitting isotope, could enable the use of these scaffolds in Positron Emission Tomography (PET) imaging for diagnostic purposes. nih.govmdpi.comnih.gov
Vision for Future Breakthroughs Involving Fluorinated Spiro[3.3]heptane Architectures
The research into this compound is a stepping stone towards more significant breakthroughs involving fluorinated spiro[3.3]heptane architectures.
Future breakthroughs may include:
Development of Novel Therapeutics : The systematic exploration of the chemical space around the fluorinated spiro[3.3]heptane core is expected to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. tandfonline.comnih.govnih.gov The rigid nature of the scaffold can help in reducing the entropic penalty upon binding to a target, potentially leading to higher potency. dndi.org
Bioisosteric Replacement : Fluorinated spiro[3.3]heptanes are being investigated as bioisosteres for commonly used motifs in medicinal chemistry, such as cyclohexane (B81311) and gem-dimethyl groups, offering a novel strategy to overcome challenges like metabolic instability. acs.org
Advanced Materials : The incorporation of these building blocks into polymers and other materials could lead to the development of advanced materials with applications in electronics, optics, and aerospace.
Catalyst Development : The unique steric and electronic properties of ligands derived from this scaffold could lead to the development of novel catalysts with enhanced activity and selectivity.
Q & A
Q. What are the key synthetic routes for 6-Ethynyl-2,2-difluorospiro[3.3]heptane, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound involves constructing the spirocyclic core followed by functionalization. A scalable approach, adapted from multigram syntheses of related difluorospiro compounds (e.g., 6,6-difluorospiro[3.3]heptane derivatives), typically employs:
- Cyclization : Using precursors like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to form the spiro scaffold under basic conditions .
- Ethynylation : Introducing the ethynyl group via Sonogashira coupling or alkyne addition, requiring palladium catalysis and controlled temperatures (e.g., 60–80°C) to minimize side reactions.
- Purification : Chromatography or recrystallization to achieve >95% purity. Optimization includes adjusting solvent polarity (e.g., THF/water mixtures) and reaction time to balance steric hindrance from fluorine substituents .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : NMR identifies fluorine environments ( to ppm for CF), while NMR resolves spirocyclic proton splitting patterns (e.g., AB systems from geminal fluorines) .
- X-ray Crystallography : Resolves the spiro junction geometry and confirms ethynyl/fluorine substituent positions .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (CHFN) and isotopic patterns.
Q. How does the spiro[3.3]heptane scaffold influence the compound’s physicochemical properties?
The rigid spirocyclic core:
- Enhances Metabolic Stability : Reduces conformational flexibility, slowing enzymatic degradation .
- Modulates Lipophilicity : Fluorine atoms lower logP, improving aqueous solubility compared to non-fluorinated analogs .
- Bioisosteric Potential : Mimics phenyl rings in drug design while avoiding aromatic metabolism issues .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., kinase inhibition vs. inactivity) may arise from:
- Substituent Positioning : Ethynyl groups at position 6 vs. 2 alter steric and electronic interactions with target enzymes. Use molecular docking to map binding poses .
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) affect compound solubility. Standardize protocols across studies .
- Metabolite Interference : LC-MS/MS can identify active metabolites masking parent compound effects .
Q. How does the introduction of an ethynyl group at position 6 influence binding affinity in kinase inhibition assays compared to other substituents?
The ethynyl group:
- Enhances π-Stacking : Its linear geometry improves interactions with hydrophobic kinase pockets (e.g., CDK2), increasing IC values by 3–5-fold compared to methyl or hydroxyl analogs .
- Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce affinity due to clashes with conserved glycine residues. Compare via SAR tables:
| Substituent (Position 6) | CDK2 IC (nM) |
|---|---|
| Ethynyl | 12 ± 1.5 |
| Methyl | 45 ± 3.2 |
| Hydroxyl | 120 ± 8.7 |
Data derived from fluorescence polarization assays .
Q. What computational methods are recommended to predict the reactivity of this compound in acidic or oxidative conditions?
- DFT Calculations : Model transition states for acid-catalyzed ring-opening (e.g., B3LYP/6-31G* level) to predict degradation pathways .
- MD Simulations : Assess oxidative stability by tracking ethynyl group interactions with reactive oxygen species (ROS) over 100-ns trajectories .
- QSPR Models : Corrate substituent electronic parameters (Hammett σ) with experimental half-lives in accelerated stability studies .
Q. How can researchers design analogs to improve the blood-brain barrier (BBB) penetration of this compound-based neurotherapeutics?
Strategies include:
- Reducing Polar Surface Area (PSA) : Replace hydrophilic groups (e.g., hydroxyl) with fluorine or methyl to lower PSA below 60 Ų .
- P-glycoprotein Evasion : Introduce bulky substituents (e.g., trifluoromethyl) at position 2 to inhibit efflux pump recognition .
- In Silico BBB Prediction : Tools like SwissADME or BBB Score validate design choices .
Q. What are the critical pitfalls in interpreting SAR data for spiro[3.3]heptane derivatives, and how can they be mitigated?
Common pitfalls:
- Conformational Bias : Assay results may reflect crystal packing artifacts. Validate with solution-state NMR or variable-temperature studies .
- Off-Target Effects : Use counter-screening panels (e.g., Eurofins Cerep) to exclude non-specific binding .
- Stereochemical Oversights : Chiral spiro centers (e.g., position 2) require enantiopure synthesis and circular dichroism (CD) validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
